2-Isopropylcycloheptanone
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Overview
Description
2-Isopropylcycloheptanone is an organic compound belonging to the cycloalkanone family. It is characterized by a seven-membered carbon ring with a ketone functional group and an isopropyl substituent. This compound is widely used in various fields, including medical, environmental, and industrial research.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing cycloheptanone involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.
Ring Expansion of Cyclohexanone: Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone using diazomethane.
Industrial Production Methods:
Dieckmann Condensation: The reaction of a dicarboxylic acid ester in the presence of an alkali alcoholate can produce cycloheptanone.
Ziegler Condensation: This method involves the use of alkylated alkali amides in solutions to achieve high yields of cycloheptanone.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cycloheptanones.
Scientific Research Applications
2-Isopropylcycloheptanone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to cellular functions and metabolic pathways.
Industry: The compound is used in the formulation of certain perfumes and flavors due to its mild, sweet odor.
Mechanism of Action
Comparison with Similar Compounds
Cycloheptanone: Shares the seven-membered ring structure but lacks the isopropyl group.
2-Methylcycloheptanone: Similar structure with a methyl group instead of an isopropyl group.
2-Ethylcycloheptanone: Contains an ethyl group instead of an isopropyl group.
Uniqueness: 2-Isopropylcycloheptanone is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-propan-2-ylcycloheptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABXJCRMBVOBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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